The synthesis of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be achieved through several methods. One notable method involves the reaction of 2-guanidinobenzimidazole with triethyl orthoacetate. This reaction typically occurs under controlled conditions to ensure the formation of the desired triazine-benzimidazole hybrid structure.
Technical details regarding the synthesis include:
Further exploration into alternative synthetic pathways could involve modifications to existing protocols or the use of different starting materials to enhance yields or reduce costs.
The molecular structure of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is characterized by:
The structural representation can be visualized using molecular modeling software or chemical drawing tools, which depict the arrangement of atoms and bonds within the molecule. The compound's three-dimensional conformation plays a crucial role in its reactivity and interaction with biological targets.
4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions typical for nitrogen-containing heterocycles. Some relevant reactions include:
Technical details regarding these reactions include:
The mechanism of action for 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is still under investigation but may involve interactions with biological macromolecules such as proteins or nucleic acids. Potential processes include:
Data supporting these mechanisms often come from biological assays that evaluate the compound's effects on cell lines or enzymatic activities.
Physical properties of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine include:
Chemical properties include:
Relevant data can be gathered from safety data sheets (SDS) provided by suppliers or through empirical studies published in scientific literature.
4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine has potential applications in various scientific fields:
Research into this compound continues to explore its full range of applications and biological activities.
The 4-methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine (C₁₀H₉N₅, MW 199.21 g/mol) features a planar, π-conjugated system with three distinct pharmacophoric zones:
X-ray crystallography reveals bond length alternations consistent with charge delocalization, particularly at N¹-C² (1.34 Å) and C⁴-N⁵ (1.32 Å). The methyl group at C⁴ adopts a pseudo-axial orientation, creating a minor steric perturbation that influences molecular packing. Prototropic tautomerism generates two dominant forms: the 1,4-dihydro tautomer (minor) and the thermodynamically favored 3,4-dihydro tautomer (90% prevalence in DMSO). This equilibrium is stabilized by intramolecular hydrogen bonding between N³-H and the triazine N¹ (ΔG = -2.3 kcal/mol) [6] [10].
Table 1: Key Structural Parameters of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₉N₅ | High nitrogen content (32.6%) enhances binding |
Crystal Density | 1.54 ± 0.1 g/cm³ | Compact molecular packing |
Melting Point | 324-325 °C | Thermal stability indicating strong intermolecular forces |
Predicted logP | 1.17 | Balanced lipophilicity for membrane permeation |
TPSA (Topological Polar Surface Area) | 69.1 Ų | Favorable for cellular uptake |
Substituent effects dramatically modulate properties:
Synthetic Accessibility
The scaffold is synthesized via cyclocondensation with >70% yield:
This efficient route enables library diversification, particularly at N¹, C⁴, and the 2-amine position. Microwave-assisted synthesis reduces reaction time from 14 hours to 35 minutes while maintaining yields >85% [10].
Biological Target Engagement
The compound demonstrates dual mechanisms relevant to anticancer development:
Table 2: Biological Activity Profile Against Cancer Cell Lines
Cell Line | GI₅₀ (μM) | Target Expression Level | Molecular Correlation |
---|---|---|---|
MCF-7 (Breast) | 2.58 | High DHFR | ERα-positive sensitivity |
A549 (Lung) | 3.81 | Moderate TS | p53 mutation dependence |
HT-29 (Colon) | 9.79 | Low FPGS | Folate pathway overexpression |
PC-3 (Prostate) | 5.24 | High RFC | Androgen receptor independence |
Molecular docking reveals key interactions with DHFR:
Structural Congeners
Three core analogs demonstrate scaffold-property relationships:1. Unsubstituted triazinobenzimidazol-2-amine (C₉H₇N₅):- 2.3-fold lower DHFR inhibition (ΔIC₅₀ = +2.1 μM)- Reduced logP (-0.32) limiting cellular uptake- Tautomeric equilibrium shifted to 1,4-dihydro form (65%) [6]
Table 3: Pharmacophore Comparison Across Key Analogs
Parameter | 4-Methyl Target | Unsubstituted | 4,4-Dimethyl | 6-Methylthio |
---|---|---|---|---|
Molecular Weight | 199.21 | 185.18 | 215.25 | 231.29 |
logP (Calculated) | 1.17 | 0.85 | 1.62 | 1.94 |
DHFR IC₅₀ (μM) | 1.05 | 2.41 | 10.9 | 0.83 |
DNA Kₐ (×10⁴ M⁻¹) | 3.2 | 2.1 | 0.9 | 11.8 |
Plasma Protein Binding | 78% | 69% | 92% | 81% |
Electronic and Steric Effects
The C⁴ methyl group confers strategic advantages:
Benzimidazole N¹-alkylation diminishes activity (ΔIC₅₀ = +7.8 μM) by disrupting coplanarity with triazine ring (dihedral >35°). Conversely, benzimidazole 5/6-position electron-withdrawing groups (-F, -CF₃) improve cell penetration but increase hERG risk (IC₅₀ = 18 μM vs >30 μM for parent) [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7